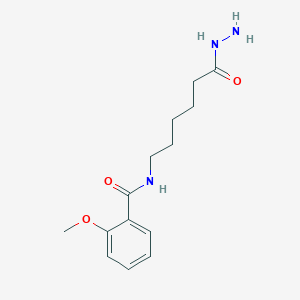

N-(6-hydrazinyl-6-oxohexyl)-2-methoxybenzamide

Description

N-(6-Hydrazinyl-6-oxohexyl)-2-methoxybenzamide is a benzamide derivative characterized by a 2-methoxybenzoyl group linked to a hexyl chain terminating in a hydrazinyl-oxo moiety. The hydrazinyl group may enable Schiff base formation or act as a directing group in catalysis, while the methoxybenzamide core is recurrent in bioactive compounds (e.g., PCSK9 inhibitors) .

Properties

IUPAC Name |

N-(6-hydrazinyl-6-oxohexyl)-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3/c1-20-12-8-5-4-7-11(12)14(19)16-10-6-2-3-9-13(18)17-15/h4-5,7-8H,2-3,6,9-10,15H2,1H3,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWDZANYBUJTIIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCCCCCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80389249 | |

| Record name | N-(6-Hydrazinyl-6-oxohexyl)-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5003-66-7 | |

| Record name | N-(6-Hydrazinyl-6-oxohexyl)-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-hydrazinyl-6-oxohexyl)-2-methoxybenzamide typically involves the following steps:

Formation of the Hexyl Chain: The hexyl chain is synthesized through a series of reactions, starting with the appropriate alkyl halide and extending the chain through nucleophilic substitution reactions.

Introduction of the Hydrazinyl Group: The hydrazinyl group is introduced by reacting the hexyl chain with hydrazine under controlled conditions.

Coupling with 2-Methoxybenzamide: The final step involves coupling the hydrazinyl-hexyl intermediate with 2-methoxybenzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(6-hydrazinyl-6-oxohexyl)-2-methoxybenzamide can undergo oxidation reactions, particularly at the hydrazinyl group, leading to the formation of azides or other oxidized derivatives.

Reduction: The compound can be reduced to form hydrazides or amines, depending on the reducing agent and conditions used.

Substitution: The methoxy group on the benzamide moiety can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products:

Oxidation: Azides or nitroso derivatives.

Reduction: Hydrazides or primary amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(6-hydrazinyl-6-oxohexyl)-2-methoxybenzamide is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds and polymers.

Biology: In biological research, this compound is investigated for its potential as a bioactive molecule, including its role as an enzyme inhibitor or a ligand for receptor studies.

Medicine: The compound is explored for its potential therapeutic applications, such as anticancer or antimicrobial agents, due to its ability to interact with biological targets.

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and coatings with specific functional properties.

Mechanism of Action

The mechanism of action of N-(6-hydrazinyl-6-oxohexyl)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. Additionally, the benzamide moiety can interact with receptor sites, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Benzamide Derivatives

N-(2,3-Dihydro-1H-inden-2-yl)-2-methoxybenzamide

- Structure : 2-Methoxybenzamide attached to a bicyclic indenyl group.

- Activity : Inhibits PCSK9 expression, a key target in atherosclerosis therapy .

- Comparison : Unlike the target compound’s hydrazinyl-hexyl chain, the indenyl group may limit conformational flexibility but improves lipophilicity for membrane penetration.

N-(6-Cyano-1-methyl-1H-benzimidazol-2-yl)-2-methoxybenzamide (Compound 33)

- Structure: 2-Methoxybenzamide fused to a cyano-substituted benzimidazole.

- Key Features: The benzimidazole core is a known pharmacophore in antiviral and anticancer agents.

- Activity: Likely targets enzymes via hydrogen bonding (cyano and methoxy groups) .

Hydrazine/Hydrazide Derivatives

Semicarbazide/Thiosemicarbazide Compounds (e.g., 9h)

- Structure: Nicotinohydrazide derivatives with aryl substituents.

- Key Features : Hydrazide groups facilitate metal chelation and Schiff base formation.

- Activity : Evaluated for antimicrobial and anticancer properties .

N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine (Compound 2)

- Structure : Hydrazine linked to a benzodithiazine ring.

- Key Features : Sulfur atoms (SO₂ groups) increase electronegativity and stability.

- Comparison : The benzodithiazine core introduces sulfonic acid groups, contrasting with the target compound’s neutral hexyl chain.

Methoxybenzamide-Containing Heterocycles

N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-2-methoxybenzamide

- Structure : 2-Methoxybenzamide attached to a benzimidazole-phenyl scaffold.

- Key Features : The benzimidazole enhances π-π interactions with biological targets.

- Synthesis : Formed via coupling of 2-methoxybenzoyl chloride with a benzimidazole-aniline derivative .

- Comparison : Similar coupling methods may apply to the target compound, but its hydrazinyl group offers distinct reactivity.

4-Methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide

- Structure : Dual methoxy groups on benzamide and benzothiazole rings.

- Key Features : The benzothiazole moiety is common in kinase inhibitors.

- Activity : Likely impacts protein-protein interactions due to planar aromatic systems .

- Comparison : The target compound lacks a thiazole ring, which may reduce electron-withdrawing effects but improve metabolic stability.

Physicochemical Properties

Biological Activity

N-(6-hydrazinyl-6-oxohexyl)-2-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a hydrazine moiety linked to a benzamide structure, which is known for its diverse biological activities. The compound's structure can be represented as follows:

This structure suggests potential interactions with various biological targets due to the presence of both hydrazine and benzamide functional groups.

Research indicates that compounds similar to this compound may exert their biological effects through multiple mechanisms, including:

- Inhibition of Enzymatic Activity : Many benzamide derivatives are known to inhibit key enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR) and inosine monophosphate dehydrogenase (IMPDH) .

- Cell Proliferation Inhibition : Compounds with similar structures have shown significant inhibition of cell proliferation in various cancer cell lines, suggesting potential anti-cancer properties .

- Neuroprotection : Some benzamide derivatives have exhibited neuroprotective effects against oxidative stress, although specific data for this compound is limited .

Anticancer Activity

A study highlighted the activity of related compounds where the IC50 values were reported. For instance, a similar compound demonstrated an IC50 value of 0.051 μM against certain cancer cell lines, indicating potent activity . This suggests that this compound may possess comparable activity.

| Compound | IC50 (μM) |

|---|---|

| This compound | TBD |

| Similar compound | 0.051 |

Case Studies

- Dihydrofolate Reductase Inhibition : Research has shown that benzamide derivatives can effectively downregulate DHFR protein levels, leading to reduced cellular proliferation in resistant cancer cell lines . This mechanism may be relevant for this compound.

- Neuroprotective Effects : In vitro studies on benzamide-based HDAC inhibitors revealed no neuroprotection compared to other classes, but they did provide insights into the structural requirements for neuroprotective activity . While specific studies on this compound are lacking, understanding these interactions is crucial for future research.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of benzamide derivatives, emphasizing the importance of specific functional groups in enhancing biological activity. For instance, modifications in the hydrazine moiety or substitution patterns on the benzene ring can significantly influence potency and selectivity against targeted enzymes or receptors .

Summary of Findings

- Potent Anticancer Activity : Related compounds exhibit significant inhibition of cancer cell growth.

- Mechanistic Insights : Potential pathways include enzyme inhibition and modulation of cellular stress responses.

- Further Research Needed : Comprehensive studies are required to elucidate the specific biological mechanisms and therapeutic potential of this compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(6-hydrazinyl-6-oxohexyl)-2-methoxybenzamide, and how can reaction conditions be optimized?

- Methodology : The synthesis of 2-methoxybenzamide derivatives typically involves coupling reactions. For example, carbodiimide-based agents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) are effective for amide bond formation between carboxylic acids and amines . Hydrazine derivatives may require controlled pH and temperature to avoid side reactions. Optimization includes varying catalysts (e.g., DCC vs. EDC), solvents (e.g., DMF vs. THF), and purification techniques like recrystallization (methanol/water mixtures) or column chromatography .

- Key Data : Yield improvements (e.g., 60% → 85%) are achievable by adjusting stoichiometry and reaction time .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodology : Use spectroscopic techniques :

- NMR : H and C NMR to verify methoxy (-OCH), hydrazinyl (-NH-NH), and carbonyl (C=O) groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion confirmation (e.g., [M+H] at m/z 323.16) .

- IR Spectroscopy : Peaks at 1650–1680 cm (amide C=O stretch) and 3200–3400 cm (N-H stretches) .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

- Methodology :

- Antimicrobial Screening : Broth microdilution assays against Staphylococcus aureus (MIC values) .

- Enzyme Inhibition : Fluorescence-based assays for targets like tubulin (anti-cancer) or FtsZ (antibacterial) .

- Cell Viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .

Advanced Research Questions

Q. What molecular mechanisms underlie the biological activity of this compound, and how can target engagement be validated?

- Mechanistic Insights :

- Hedgehog Pathway Inhibition : The 2-methoxybenzamide scaffold disrupts Gli1 transcription factor activity, validated via luciferase reporter assays .

- Enzyme Binding : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (K) to targets like Sirtuin isoforms .

- Validation : Co-crystallization studies or molecular docking (AutoDock Vina) to map interactions with active sites .

Q. How can researchers resolve contradictions in bioactivity data between structural analogs of 2-methoxybenzamide derivatives?

- Case Study : Halogen substituents (e.g., Cl in N-(4-chloro-2-fluorophenyl)-2-methoxybenzamide) enhance tubulin binding but reduce solubility, complicating IC comparisons .

- Resolution :

- Structure-Activity Relationship (SAR) : Systematic substitution of hydrazinyl and methoxy groups to isolate pharmacophores .

- Solubility Optimization : Use logP calculations and co-solvents (e.g., DMSO/PEG mixtures) to reconcile in vitro vs. in vivo efficacy .

Q. What strategies improve the pharmacokinetic (PK) profile of this compound for in vivo studies?

- PK Challenges : Low oral bioavailability (25–35%) due to poor solubility and first-pass metabolism .

- Solutions :

- Prodrug Design : Esterification of the hydrazinyl group to enhance membrane permeability .

- Nanoparticle Formulation : Encapsulation in PLGA nanoparticles to prolong half-life (e.g., from 7 to 15 hours) .

Data Contradiction Analysis

Q. Why do hydrazinyl-substituted benzamides show variable antimicrobial activity across studies?

- Key Factors :

- Bacterial Strain Variability : S. aureus vs. E. coli may exhibit differing susceptibility due to membrane composition .

- Assay Conditions : Discrepancies in MIC values arise from variations in inoculum size (10 vs. 10 CFU/mL) or growth media .

- Mitigation : Standardize protocols (CLSI guidelines) and include positive controls (e.g., ciprofloxacin) .

Methodological Recommendations

Q. How should researchers design dose-response experiments for this compound in animal models?

- Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.